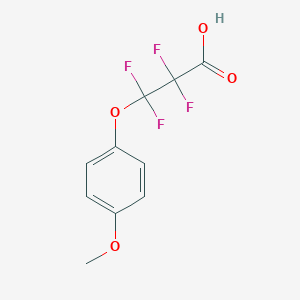

3-(4-甲氧基苯氧基)-2,2,3,3-四氟丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid" is a fluorinated organic molecule that contains a methoxyphenoxy group attached to a tetrafluoropropanoic acid moiety. While the specific compound is not directly studied in the provided papers, related compounds with methoxyphenyl groups and fluorinated structures have been investigated for various applications, including as fluorescent probes, chemopreventive agents, and in synthetic chemistry .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multi-step procedures, starting from precursors such as pentafluorophenylbenzazoles or pentafluoroacetophenone. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step process . Similarly, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester starts with the reaction of pentafluoroacetophenone with dimethyl oxalate . These methods could potentially be adapted for the synthesis of "3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including crystallography and spectroscopy. For example, the crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt reveals a two-dimensional polymer stabilized by a hydrogen bond network . Spectroscopic methods such as NMR have been used to identify isomers of aromatic analogues of retinoic acid . These techniques would be applicable to determine the molecular structure of "3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid".

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes cyclization reactions, as seen with o-hydroxy-2,3,3,3-tetrafluoropropiophenone, which forms 3-fluoro-4-hydroxycoumarin upon treatment with bases . Electrosynthesis has been used for the hydrogenation of double bonds in 3-(methoxyphenyl)propenoic acids . These reactions highlight the potential reactivity of the tetrafluoropropanoic acid moiety and the methoxyphenyl group in "3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include sensitivity to pH changes and selectivity for metal cations, as demonstrated by fluorescent probes . The thermal stability of these compounds has also been studied, with some decomposing at elevated temperatures . The electrochemical properties, such as the ability to undergo hydrogenation, have been explored for methoxyphenylpropenoic acids . These properties would be relevant to the analysis of "3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid".

科学研究应用

热化学和热量测定研究

甲氧基酚是各种生物活性分子的结构片段,表现出在凝聚相中形成强分子间和分子内氢键的能力。对甲氧基酚及其氢键络合物在溶液和气相中进行了包括热化学、傅里叶变换红外(FTIR)光谱和量子化学分析在内的全面研究。这些研究涵盖了甲氧基酚的热力学性质,揭示了成对取代效应、溶液焓以及甲氧基酚与有机碱络合物中分子间氢键强度的见解。还提出了实验方法来确定邻位甲氧基酚中分子内氢键的焓,有助于更深入地理解这些化合物的热化学行为(Varfolomeev et al., 2010)。

合成和化学反应

已经探索了3-(4-甲氧基苯氧基)-2,2,3,3-四氟丙酸衍生物的合成和化学反应,导致产生具有复杂结构的化合物。例如,已经研究了与苯胺、邻苯二胺和邻氨基酚反应的合成。已经研究了从该酸衍生的某些酯的热环化,展示了由于亲核取代反应和其他化学转化而形成具有引人注目化学结构的化合物。这些研究不仅揭示了这些化合物的合成途径,还突出了它们在各种科学领域中的潜在应用(Pimenova et al., 2003)。

磁性能和团簇合成

与3-(4-甲氧基苯氧基)-2,2,3,3-四氟丙酸相关的化合物的磁性能研究揭示了迷人的见解。合成了展示与阴离子相关的磁慢弛豫行为的平面四核镝(III)络合物。这些络合物源自包括甲氧基酚衍生物在内的组分的原位缩合。观察到的磁性能归因于诸如有利的晶体场和磁化单离子易轴的取向等因素,使得这些络合物成为磁性材料研究中的研究对象(Zheng et al., 2008)。

环境和催化应用

Methoxyphenols, including derivatives of 3-(4-methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid, play significant roles in environmental chemistry. They are considered potential tracers for wood smoke emissions and have been the subject of studies focusing on their heterogeneous reactions with radicals such as NO3. These studies provide valuable information on the chemical behavior and environmental fate of methoxyphenols, including the identification of reaction products and mechanisms, and contribute to our understanding of atmospheric chemistry (Liu et al., 2017). Additionally, the catalytic potential of methoxyphenols has been investigated, with studies examining processes like enzymatic degradation of environmentally persistent compounds. These studies demonstrate the potential of methoxyphenols in the development of environmentally friendly catalytic processes and treatment methods (Colosi et al., 2009).

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been implicated in various biochemical pathways, including the metabolism of polyphenols .

Pharmacokinetics

A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been shown to be rapidly absorbed and metabolized in rats, with wide tissue distribution .

Result of Action

Similar compounds have been known to exert various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

属性

IUPAC Name |

2,2,3,3-tetrafluoro-3-(4-methoxyphenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O4/c1-17-6-2-4-7(5-3-6)18-10(13,14)9(11,12)8(15)16/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPABWBSHNMQKKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(C(C(=O)O)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2518837.png)

![1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol](/img/structure/B2518841.png)

![4-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2518843.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2518846.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)

![(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2518855.png)